molecular formula C14H16BrN3O2 B13866532 6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine

6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine

Cat. No.: B13866532
M. Wt: 338.20 g/mol
InChI Key: KXCFEDCRYBIGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of cancer . This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 7th position, and an oxan-4-yl group attached to the nitrogen at the 2nd position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C14H16BrN3O2

Molecular Weight

338.20 g/mol

IUPAC Name

6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine

InChI

InChI=1S/C14H16BrN3O2/c1-19-13-7-12-9(6-11(13)15)8-16-14(18-12)17-10-2-4-20-5-3-10/h6-8,10H,2-5H2,1H3,(H,16,17,18)

InChI Key

KXCFEDCRYBIGPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC(=NC2=C1)NC3CCOCC3)Br

Origin of Product

United States

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